molecular formula C14H23NO3S2 B2798408 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-(m-tolyl)methanesulfonamide CAS No. 1396809-81-6

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2798408
CAS No.: 1396809-81-6
M. Wt: 317.46
InChI Key: KWYSDMFMFGFNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-(m-tolyl)methanesulfonamide is a chemical compound of interest in medicinal chemistry and chemical biology research. This specialty sulfonamide features a unique structure combining a 2-hydroxy-2-methyl-4-(methylthio)butyl chain with a m-tolyl (meta-methylphenyl) group, a motif present in various biologically active molecules. Compounds with this core scaffold are frequently investigated as potential inhibitors of protein-protein interactions (PPIs) and enzyme targets . The structural framework of this compound is shared with other sulfonamide derivatives that are explored as inhibitors for specific domains, such as the polo-box domain (PBD) of polo-like kinase 1 (Plk1), a recognized target in oncology research . The presence of the m-tolyl substituent may influence the compound's binding affinity and selectivity, making it a valuable asset for structure-activity relationship (SAR) studies aimed at developing new chemical probes or therapeutic leads. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S2/c1-12-5-4-6-13(9-12)10-20(17,18)15-11-14(2,16)7-8-19-3/h4-6,9,15-16H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYSDMFMFGFNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Sch225336 (CB2-Selective Bis-Sulfone)

  • Structure : Contains dual sulfonyl groups and methoxy-substituted aromatic rings.
  • Activity : Potent CB2 receptor selectivity with inverse agonist properties.
  • Key Differences: Sch225336 lacks the hydroxyl and methylthio groups present in the target compound. The bis-sulfone configuration enhances receptor binding but reduces metabolic stability compared to monosulfonamides .
Property Target Compound Sch225336
Molecular Weight (g/mol) ~340 (estimated) 578.64
Key Functional Groups OH, methylthio Dual sulfonyl, methoxy
Receptor Affinity Not reported CB2 IC₅₀ = 2.3 nM

N-((2-(1-(3-(Trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide

  • Structure : Combines a benzimidazole core with a methanesulfonamide side chain.
  • Activity : Synthesized via iodoacetic acid-mediated cyclization; high yield (85%) .
  • Key Differences :
    • The benzimidazole core enables π-π stacking, unlike the aliphatic chain in the target compound.
    • Trifluoromethyl group increases electronegativity and bioavailability.
Property Target Compound Benzimidazole Derivative
Synthetic Yield Not reported 85%
Bioavailability Low (predicted) Moderate (CF₃ enhances)
Applications Hypothetical enzyme inhibition Anticancer, antimicrobial

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolic Stability : Sulfonamides with bulky substituents (e.g., m-tolyl) often exhibit slower hepatic clearance.
  • Receptor Interactions: Unlike Sch225336 (CB2-selective), the target compound’s lack of bis-sulfone groups may limit cannabinoid receptor affinity but broaden off-target effects .

Q & A

Basic: What are the standard synthetic routes for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-(m-tolyl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves sulfonylation of a hydroxylamine intermediate using methanesulfonyl chloride under basic conditions (e.g., triethylamine). Key steps include:

  • Temperature Control : Maintain 0–5°C during sulfonylation to prevent side reactions (e.g., over-sulfonation) .
  • Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates and enhance reaction homogeneity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
    Yield optimization requires monitoring via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of methanesulfonyl chloride to amine) .

Advanced: How can structural ambiguities in this compound be resolved using complementary analytical techniques?

Methodological Answer:
Ambiguities arise in stereochemistry or sulfonamide conformation. A multi-technique approach is recommended:

  • X-ray Crystallography : Resolve absolute configuration (e.g., chiral centers at 2-hydroxy-2-methyl) .
  • NMR Spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC to assign proton-carbon correlations, especially for overlapping methylthio and hydroxy signals .
  • IR Spectroscopy : Confirm sulfonamide group presence via S=O stretching bands (~1350 cm1^{-1}) and hydrogen bonding .
    Contradictions in crystallographic vs. solution-phase data (e.g., rotameric forms) require molecular dynamics simulations .

Basic: What analytical techniques are critical for characterizing the purity and stability of this sulfonamide in preclinical studies?

Methodological Answer:

  • HPLC-PDA : Quantify purity (>95%) using C18 columns (acetonitrile/water mobile phase) and monitor degradation under stress conditions (e.g., pH 3–9 buffers) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 385.14 g/mol) and detect impurities via isotopic patterns .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) for storage recommendations .

Advanced: How can researchers address contradictory reports on this compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:
Contradictions may stem from assay conditions or cellular models. Mitigation strategies include:

  • Dose-Response Curves : Compare IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type specificity .
  • Off-Target Profiling : Use kinase screening panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
  • Redox Activity Controls : Include trolox or NAC in assays to distinguish true inhibition from ROS-mediated cytotoxicity .
    Meta-analysis of published IC50_{50} data under standardized conditions (e.g., ATP concentration in kinase assays) is critical .

Basic: What are the recommended protocols for evaluating the solubility and formulation compatibility of this compound?

Methodological Answer:

  • Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, and PEG-400. Low aqueous solubility (<50 µM) suggests need for co-solvents .
  • Lipophilicity (LogP) : Determine via HPLC (C18 column, isocratic methanol/water) to guide formulation (e.g., nanoemulsions for LogP >3) .
  • Accelerated Stability Testing : Monitor precipitation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24h .

Advanced: How can computational modeling predict metabolite pathways and guide structural optimization?

Methodological Answer:

  • In Silico Metabolism : Use Schrödinger’s MetaSite to identify Phase I/II metabolites (e.g., hydroxylation at 4-(methylthio) or sulfonamide hydrolysis) .
  • Docking Studies (AutoDock Vina) : Model interactions with CYP450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .
  • QSAR Models : Corporate Hammett constants for substituents (e.g., electron-withdrawing m-tolyl) to optimize metabolic stability .

Basic: What experimental controls are essential when assessing antimicrobial activity of this sulfonamide?

Methodological Answer:

  • Positive Controls : Include known sulfonamide antibiotics (e.g., sulfamethoxazole) to validate assay sensitivity .
  • Resazurin Assay : Differentiate bacteriostatic vs. bactericidal effects via metabolic activity readouts .
  • Plasmid-Bearing Strains : Test against sulfonamide-resistant E. coli (e.g., DH5α with sul1 gene) to assess resistance profiles .

Advanced: How can researchers reconcile discrepancies in reported solubility and partition coefficients for this compound?

Methodological Answer:
Discrepancies arise from measurement techniques (e.g., shake-flask vs. potentiometric). Best practices:

  • Standardized Buffers : Use USP buffers with ionic strength adjustment (e.g., 0.15 M NaCl) .
  • PAMPA Assays : Compare artificial membrane permeability with calculated LogD values .
  • Interlaboratory Validation : Share samples with independent labs using identical protocols (e.g., HPLC-UV at λ=254 nm) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential sulfonamide sensitization .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., methylthio butylamine) .
  • Waste Disposal : Neutralize acidic/byproduct streams with 10% NaOH before aqueous disposal .

Advanced: How can machine learning enhance SAR studies for derivatives of this sulfonamide?

Methodological Answer:

  • Feature Engineering : Use Mordred descriptors (e.g., topological polar surface area) to train random forest models for activity prediction .
  • Generative Chemistry (REINVENT) : Design novel analogs with optimized target affinity and reduced hepatotoxicity .
  • Cross-Validation : Validate models with external datasets (e.g., ChEMBL entries) to avoid overfitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.